molecular formula C20H24N2O3 B14248566 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone CAS No. 303162-34-7

2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone

Cat. No.: B14248566
CAS No.: 303162-34-7
M. Wt: 340.4 g/mol
InChI Key: RRUISYQZAMXCDC-UHFFFAOYSA-N
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Description

2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone typically involves multiple steps:

    Formation of the Pyridine Intermediate: The pyridine ring is first synthesized with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, where the pyridine intermediate reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for Boc deprotection.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function or activity. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone: Similar structure but without the Boc protection.

    2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the methyl groups on the phenyl ring.

    2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)propanone: Has an additional carbon in the ethanone moiety.

Uniqueness

2-(2-Boc-amino-4-pyridyl)-1-(3,5-dimethylphenyl)ethanone is unique due to the combination of the Boc-protected amino group and the dimethyl-substituted phenyl ring. This structural configuration imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

CAS No.

303162-34-7

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridine-2-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-12-8-13(2)10-15(9-12)16(23)11-14-6-7-22-18(17(14)21)19(24)25-20(3,4)5/h6-10H,11,21H2,1-5H3

InChI Key

RRUISYQZAMXCDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)C

Origin of Product

United States

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